2-Bromo-1-(pyridin-2-yl)ethanone
Overview
Description
2-Bromo-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to the ethanone group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-(pyridin-2-yl)ethanone is the Tyrosine-protein phosphatase non-receptor type 1 (P18031) . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its target through a Halohydrocarbon Nucleophilic Substitution mechanism . This interaction results in changes to the protein’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it’s likely that it influences pathways related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight of 20003 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given its target, it may influence cell growth and differentiation .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential inhibitor of Tyrosine-protein phosphatase non-receptor type 1 . This suggests that it may interact with enzymes and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Given its potential role as an enzyme inhibitor, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested to exert its effects through nucleophilic substitution at the cysteine residue (CYS-453) of the Tyrosine-protein phosphatase non-receptor type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone typically involves the bromination of 1-(pyridin-2-yl)ethanone. One common method includes the reaction of 1-(pyridin-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the product. The bromination reaction is monitored closely to prevent over-bromination and to optimize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed:
- Substituted ethanone derivatives
- 2-(pyridin-2-yl)ethanol
- 2-bromo-1-(pyridin-2-yl)ethanoic acid
Scientific Research Applications
2-Bromo-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethanone
- 2-Bromo-1-(pyridin-4-yl)ethanone
- 2-Bromo-1-(pyrazin-2-yl)ethanone
Comparison: 2-Bromo-1-(pyridin-2-yl)ethanone is unique due to the position of the bromine atom on the ethanone group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2-Bromo-1-(pyridin-3-yl)ethanone and 2-Bromo-1-(pyridin-4-yl)ethanone, the compound exhibits different chemical behavior and biological activity due to the electronic and steric effects of the substituents .
Properties
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMOGQMEOPVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193135 | |
Record name | 2-Bromoacetamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40086-66-6 | |
Record name | 2-Bromoacetamidopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacetamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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